molecular formula C18H9BrF3NO3 B2938454 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile CAS No. 847270-49-9

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile

Cat. No.: B2938454
CAS No.: 847270-49-9
M. Wt: 424.173
InChI Key: NZOVIEKNUHMVCX-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile is a complex organic compound that features a chromenone core structure substituted with a bromophenyl group, a trifluoromethyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chromenone core structure may also play a role in the compound’s biological activity by facilitating interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrF3NO3/c19-11-3-1-10(2-4-11)15-16(24)13-6-5-12(25-8-7-23)9-14(13)26-17(15)18(20,21)22/h1-6,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOVIEKNUHMVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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